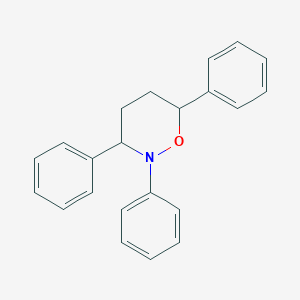
2,3,6-Triphenyl-1,2-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-トリフェニル-1,2-オキサジナンは、オキサジンファミリーに属する複素環式有機化合物です。オキサジンは、酸素原子と窒素原子を1つずつ含む6員環を特徴としています。オキサジナン環に結合した3つのフェニル基の存在により、2,3,6-トリフェニル-1,2-オキサジナンは、さまざまな科学的用途にとってユニークで興味深い化合物となっています。
準備方法
合成経路と反応条件
2,3,6-トリフェニル-1,2-オキサジナンは、いくつかの方法で合成できます。一般的な方法の1つは、シリカ担持過塩素酸(HClO4)を触媒として用いた、アミノ酸誘導体ジアゾケトンの分子内環化反応です。 この方法は環境に優しく、穏和な反応条件下で行われ、目的のオキサジナンを良好な収率で与えます .
工業生産方法
2,3,6-トリフェニル-1,2-オキサジナンは、通常、工業生産では、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が行われます。工業的な環境では、クロマトグラフィーや結晶化などの高度な精製技術と連続フロー反応器を用いることで、この化合物を商業規模で製造しています。
化学反応の分析
反応の種類
2,3,6-トリフェニル-1,2-オキサジナンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてオキサジノン誘導体を形成することができます。
還元: 還元反応により、オキサジナン環をより飽和した形態に変換することができます。
置換: フェニル基は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が用いられます。
置換: 臭素(Br2)や硝酸(HNO3)などの試薬が、求電子置換反応に使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまなオキサジノン誘導体、還元されたオキサジナン、および置換されたフェニル誘導体があります。
科学研究への応用
2,3,6-トリフェニル-1,2-オキサジナンは、科学研究において幅広い用途を有しています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗ウイルス活性など、潜在的な生物活性について研究されています。
医学: 医薬品の中間体としての可能性を探るための研究が進行中です。
科学的研究の応用
2,3,6-Triphenyl-1,2-oxazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, dyes, and polymers.
作用機序
2,3,6-トリフェニル-1,2-オキサジナンは、特定の分子標的および経路との相互作用を介して作用します。この化合物はリガンドとして作用し、酵素や受容体に結合してその活性を調節することができます。具体的な分子標的および経路は、特定の用途と研究対象の生物系によって異なります。
類似の化合物との比較
類似の化合物
3,6-ジヒドロ-2H-1,2-オキサジン: これらの化合物は、類似のオキサジン環構造を共有していますが、飽和度と置換パターンの点で異なります.
1,3-オキサジン: これらの化合物は、環内の窒素原子と酸素原子の配置が異なります.
独自性
2,3,6-トリフェニル-1,2-オキサジナンは、3つのフェニル基の存在により、独特の化学的および物理的特性を有するため、ユニークな化合物です。このため、さまざまな用途、特に複雑な分子や材料の合成において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure but differ in the degree of saturation and substitution patterns.
1,3-Oxazines: These compounds have a different arrangement of the nitrogen and oxygen atoms within the ring.
Uniqueness
2,3,6-Triphenyl-1,2-oxazinane is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
特性
CAS番号 |
919782-11-9 |
|---|---|
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC名 |
2,3,6-triphenyloxazinane |
InChI |
InChI=1S/C22H21NO/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 |
InChIキー |
KYFJLETYENLALP-UHFFFAOYSA-N |
正規SMILES |
C1CC(ON(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)


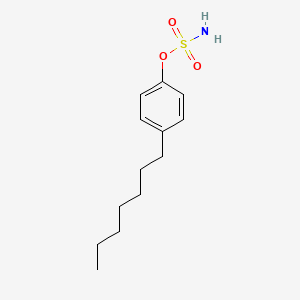
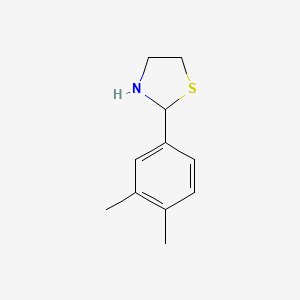
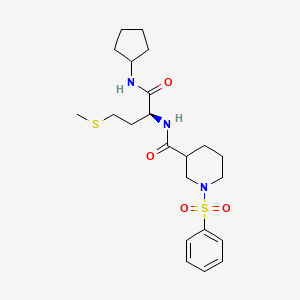
![4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-](/img/structure/B12619154.png)
![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
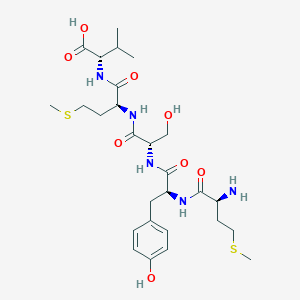
![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)


